2-(((Benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoic acid
Description
Properties
Molecular Formula |
C17H21NO4 |
|---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
3,3-dicyclopropyl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H21NO4/c19-16(20)15(14(12-6-7-12)13-8-9-13)18-17(21)22-10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2,(H,18,21)(H,19,20) |
InChI Key |
IDTCHXZZKVSJHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2CC2)C(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation generally follows these stages:
Starting Material Selection:
Typically, the synthesis begins from an appropriately substituted amino acid or amino acid ester precursor. For example, (2R,3S)-3-amino-2-hydroxy-3-phenylpropionic acid derivatives have been used as templates for related compounds.Protection of the Amino Group:
The amino group is protected by benzyl chloroformate (Cbz-Cl) under basic conditions to give the benzyloxycarbonyl-protected amino acid or ester. This protection stabilizes the amino group for subsequent reactions.Installation of Cyclopropyl Groups:
The 3,3-dicyclopropyl substitution can be introduced via alkylation or cyclopropanation reactions on a suitable precursor. This step often requires strong bases and cyclopropyl-containing reagents or intermediates. The cyclopropyl groups are typically introduced at the β-position of the amino acid backbone.Esterification and De-esterification Steps:
Protection of the carboxylic acid as esters (e.g., ethyl or methyl esters) may be employed to facilitate certain transformations, followed by hydrolysis to regenerate the free acid at the end of the synthesis.Purification:
Purification is commonly achieved by column chromatography using silica gel with appropriate eluents (e.g., hexane/ethyl acetate mixtures), crystallization, or preparative HPLC to achieve high purity.
Representative Preparation Method (Adapted from Related Compounds)
Based on the process described for structurally related Cbz-protected amino acids such as (2R,3S)-2-benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid, the following method can be adapted:
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Esterification of amino acid precursor to form alkyl ester (e.g., ethyl ester) | Use absolute ethanol and acid catalyst (e.g., sulfuric acid), 45-55°C for 7-8 hours |
| 2 | Protection of amino group with benzyl chloroformate (Cbz-Cl) or benzyl bromide in presence of base | Sodium hydride in DMF, low temperature (0-35°C), reaction monitored by HPLC |
| 3 | Introduction of cyclopropyl groups at β-position | Via alkylation or cyclopropanation using cyclopropyl reagents under strong base conditions |
| 4 | Deprotection and hydrolysis to free acid | Aqueous base such as LiOH, NaOH, or KOH at room temperature (0-35°C) |
| 5 | Purification | Column chromatography on silica gel using n-hexane/ethyl acetate, recrystallization from hexane |
Detailed Example from Patent Literature
A patent describing a similar process for Cbz-protected amino acid derivatives provides an example of the benzylation and ester hydrolysis steps:
Benzylation:
The hydroxy amino acid ester is treated with sodium hydride in N,N-dimethylformamide (DMF) at 0°C under nitrogen atmosphere. Benzyl bromide dissolved in DMF is added slowly, and the reaction mixture is stirred while temperature is maintained between 25-35°C. The reaction progress is monitored by HPLC until unreacted starting material is less than 0.5%.Work-up:
The reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with water and ammonium chloride solution, dried over sodium sulfate, and concentrated under reduced pressure.Purification:
The crude product is purified by silica gel chromatography using n-hexane and ethyl acetate as eluents. The purified product is then recrystallized from n-hexane at low temperature.Hydrolysis:
The ester is hydrolyzed using aqueous base (LiOH, NaOH, or KOH) in an alcohol or ketone solvent at room temperature to yield the free acid.
Analytical and Characterization Techniques
- HPLC is used to monitor reaction progress and purity.
- NMR (1H and 13C) spectroscopy confirms the structure and stereochemistry.
- Optical Rotation measurements verify enantiomeric purity.
- Mass Spectrometry confirms molecular weight.
Data Table Summarizing Key Reaction Parameters
| Reaction Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Monitoring Method | Notes |
|---|---|---|---|---|---|
| Esterification | Absolute ethanol, H2SO4 | 45-55 | 7-8 hours | HPLC | Ester formation of amino acid |
| Benzylation (Cbz protection) | Sodium hydride, benzyl bromide, DMF | 0 to 35 | 1-3 hours | HPLC | Under nitrogen, inert atmosphere |
| Cyclopropyl group installation | Cyclopropyl reagents, strong base (e.g., NaH) | 0-30 | Variable | TLC/HPLC | Alkylation or cyclopropanation |
| Hydrolysis to acid | LiOH/NaOH/KOH in alcohol or ketone solvent | 0-35 | 1-4 hours | HPLC | Mild base hydrolysis |
| Purification | Silica gel chromatography, recrystallization | Ambient to 0 | - | TLC/HPLC | Use n-hexane/ethyl acetate eluents |
Chemical Reactions Analysis
2-(((Benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group, using reagents like sodium methoxide
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its stable structure.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amino acids, allowing for selective reactions at other sites. This compound can also interact with enzymes, inhibiting their activity by binding to the active site .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key parameters for 2-(((Benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoic acid and its analogs:
Biological Activity
2-(((Benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoic acid (CAS Number: 200133-16-0) is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
- IUPAC Name : 3,3'-((2-(((benzyloxy)carbonyl)amino)-2-((2-carboxyethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionic acid
- Molecular Formula : C21H29NO11
- Molecular Weight : 471.46 g/mol
- Purity : Typically ≥95%
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
-
Inhibition of Enzymatic Activity : The compound has been shown to inhibit several enzymes, including:
- AMPK (AMP-activated protein kinase) : Involved in cellular energy homeostasis.
- Histone Deacetylases (HDACs) : Implicated in cancer progression and inflammation.
- Protein Kinase C (PKC) : Plays a role in cell signaling and growth.
-
Impact on Cell Signaling Pathways : It interacts with various receptors and signaling pathways, influencing processes such as:
- Inflammatory Response : Modulating cytokine production.
- Cell Proliferation : Affecting pathways involved in cancer cell growth.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Target/Pathway | Effect | Reference |
|---|---|---|---|
| Enzyme Inhibition | AMPK | Inhibitory | |
| Cellular Signaling | PKC | Modulation | |
| Anti-inflammatory | Cytokine Production | Decreased | |
| Cancer Cell Growth | HDACs | Inhibition |
Case Studies
-
Case Study on Anti-Cancer Activity :
A study evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anti-cancer agent. -
Inflammation Model :
In a murine model of inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), highlighting its anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
